Benzoic (2S)-4-(sec-butyl)pyrrolidine-2-carboxylic anhydride

Catalog No.
S13392839
CAS No.
M.F
C16H21NO3
M. Wt
275.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzoic (2S)-4-(sec-butyl)pyrrolidine-2-carboxylic...

Product Name

Benzoic (2S)-4-(sec-butyl)pyrrolidine-2-carboxylic anhydride

IUPAC Name

benzoyl (2S)-4-butan-2-ylpyrrolidine-2-carboxylate

Molecular Formula

C16H21NO3

Molecular Weight

275.34 g/mol

InChI

InChI=1S/C16H21NO3/c1-3-11(2)13-9-14(17-10-13)16(19)20-15(18)12-7-5-4-6-8-12/h4-8,11,13-14,17H,3,9-10H2,1-2H3/t11?,13?,14-/m0/s1

InChI Key

GUSVWUIXIBPRCK-UBHUBRDASA-N

Canonical SMILES

CCC(C)C1CC(NC1)C(=O)OC(=O)C2=CC=CC=C2

Isomeric SMILES

CCC(C)C1C[C@H](NC1)C(=O)OC(=O)C2=CC=CC=C2

Benzoic (2S)-4-(sec-butyl)pyrrolidine-2-carboxylic anhydride is a chemical compound characterized by its unique structure, which includes a pyrrolidine ring with a benzoic acid derivative. The molecular formula of this compound is C14H19NO3C_{14}H_{19}NO_3, and it possesses a molecular weight of approximately 251.31 g/mol. The compound features a chiral center at the 2-position of the pyrrolidine ring, which contributes to its potential biological activity and specificity in interactions with biological targets.

The chemical reactivity of benzoic (2S)-4-(sec-butyl)pyrrolidine-2-carboxylic anhydride is influenced by its functional groups. Key reactions include:

  • Formation of Anhydrides: The carboxylic acid group can undergo dehydration to form an anhydride, which can facilitate further nucleophilic attacks by amines or alcohols.
  • Nucleophilic Substitution: The presence of the pyrrolidine ring allows for nucleophilic substitutions, particularly at the nitrogen atom, where it can react with various electrophiles.
  • Hydrolysis: Under aqueous conditions, the anhydride can hydrolyze back to the corresponding carboxylic acid.

These reactions are critical for synthesizing derivatives or modifying the compound for various applications.

Benzoic (2S)-4-(sec-butyl)pyrrolidine-2-carboxylic anhydride exhibits notable biological activities due to its structural characteristics. It may interact with specific enzymes or receptors in biological systems, potentially acting as:

  • Enzyme Inhibitors: Compounds with similar structures have been shown to inhibit certain enzymes, which could be explored in drug development.
  • Antimicrobial Agents: Some pyrrolidine derivatives have demonstrated antimicrobial properties, suggesting potential applications in treating infections.

Further studies are necessary to fully elucidate its biological effects and therapeutic potential.

The synthesis of benzoic (2S)-4-(sec-butyl)pyrrolidine-2-carboxylic anhydride typically involves multi-step organic synthesis processes. Common methods include:

  • Starting Materials Preparation: Synthesis often begins with commercially available pyrrolidine derivatives and benzoic acid.
  • Formation of Carboxylic Acid Derivative: The carboxylic acid group is introduced via acylation reactions.
  • Anhydride Formation: Dehydration techniques, such as heating or using dehydrating agents like thionyl chloride, are employed to convert the carboxylic acid into an anhydride.

Benzoic (2S)-4-(sec-butyl)pyrrolidine-2-carboxylic anhydride has several potential applications:

  • Pharmaceutical Development: Its unique structure may lead to novel drug candidates targeting various diseases.
  • Chemical Research: As a versatile building block, it can be used in synthesizing other complex organic molecules.
  • Biochemical Studies: The compound could be utilized in studies investigating enzyme interactions or metabolic pathways.

Interaction studies involving benzoic (2S)-4-(sec-butyl)pyrrolidine-2-carboxylic anhydride focus on its binding affinity and specificity towards biological targets. Techniques such as:

  • Molecular Docking: Computational methods can predict how the compound interacts with specific proteins or enzymes.
  • In Vitro Assays: Laboratory experiments can assess the biological activity and mechanism of action through enzyme inhibition or receptor binding studies.

These studies are essential for understanding the compound's potential therapeutic uses.

Several compounds share structural similarities with benzoic (2S)-4-(sec-butyl)pyrrolidine-2-carboxylic anhydride. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
Benzoic (2S)-4-(hex-1-yn-1-yl)pyrrolidine-2-carboxylic anhydrideContains a hexynyl substituentPotential for unique reactivity due to alkyne
(2S)-4-(tert-butyl)pyrrolidine-2-carboxylic acidTert-butyl group provides steric hindranceKnown for increased lipophilicity
(2R)-4-(isopropyl)pyrrolidine-2-carboxylic acidIsopropyl substituentDifferent stereochemistry may influence activity

These compounds highlight the diversity within pyrrolidine derivatives and their varying properties, making benzoic (2S)-4-(sec-butyl)pyrrolidine-2-carboxylic anhydride unique in its potential applications and interactions.

XLogP3

3.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

275.15214353 g/mol

Monoisotopic Mass

275.15214353 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-10-2024

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